N-(Phosphonoacetyl)aspartic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-phosphonoacetyl)amino]butanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10NO8P/c8-4(2-16(13,14)15)7-3(6(11)12)1-5(9)10/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKNRXZVGOYGJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)CP(=O)(O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30866191 | |
| Record name | N-(Phosphonoacetyl)aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30866191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76338-95-9 | |
| Record name | NSC281263 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281263 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Molecular and Enzymatic Interactions of N Phosphonoacetyl Aspartic Acid
Aspartate Carbamoyltransferase (ATCase) as a Primary Molecular Target
ATCase catalyzes the condensation of carbamoyl (B1232498) phosphate (B84403) and aspartate to form N-carbamoyl-L-aspartate and inorganic phosphate. gonzaga.edu This reaction is a critical control point in the synthesis of pyrimidine (B1678525) nucleotides. PALA's interaction with ATCase is a classic example of targeted enzyme inhibition, providing deep insights into the catalytic mechanism.
PALA exhibits potent inhibitory effects on ATCase activity. researchgate.net Kinetic studies have demonstrated that PALA acts as a competitive inhibitor with respect to carbamoyl phosphate. researchgate.net The binding of PALA to the active site of ATCase is characterized by a multi-step process, which includes an initial rapid binding followed by a slower conformational change of the enzyme-inhibitor complex. nih.gov This two-step mechanism results in a very tightly bound complex, reflected by a low dissociation constant (Kd) of approximately 10 nM. gonzaga.edunih.gov The interaction is so strong that at sufficient concentrations, the inhibition can be nearly complete. researchgate.net
| Kinetic Parameter | Value | Description |
| Initial Binding "on" Rate | ~10⁸ M⁻¹s⁻¹ | The rate constant for the initial rapid association of PALA with the ATCase catalytic subunit. nih.gov |
| Initial Binding "off" Rate | 28 s⁻¹ | The rate constant for the dissociation of the initial PALA-enzyme complex. nih.gov |
| Isomerization (forward) | 0.18 s⁻¹ | The rate constant for the slow conformational change of the enzyme-PALA complex to a more stable form. nih.gov |
| Isomerization (reverse) | 0.018 s⁻¹ | The rate constant for the reversal of the slow conformational change. nih.gov |
| Dissociation Constant (Kd) | ~10 nM | Reflects the high affinity of PALA for the R state of ATCase. gonzaga.edu |
This table summarizes the kinetic constants associated with the interaction of PALA with the catalytic subunit of E. coli ATCase, as determined by various kinetic methods. nih.gov
PALA was specifically designed as a stable analogue of the presumed tetrahedral transition state formed during the ATCase-catalyzed reaction. nih.govnih.gov In this reaction, the amino group of aspartate attacks the carbonyl carbon of carbamoyl phosphate. gonzaga.edu PALA mimics this transient, high-energy state by covalently linking a phosphonate (B1237965) group (resembling the phosphate of carbamoyl phosphate) and an aspartate moiety through a stable P-C-N linkage. nih.gov The interactions between the enzyme and the natural substrate, carbamoyl phosphate, are virtually identical to those observed between the enzyme and the phosphonate portion of PALA. nih.gov The enzyme binds the tetrahedral intermediate, and thus the transition state, significantly more strongly than it binds the substrates or products alone. nih.gov By mimicking this state, PALA binds to the active site with an affinity much greater than that of the substrates, effectively blocking the catalytic process. nih.gov
Structural Biology of N-(Phosphonoacetyl)aspartic Acid-Enzyme Complexes
The binding of PALA to ATCase induces significant and well-characterized structural changes, which have been extensively studied using techniques like X-ray crystallography and small-angle X-ray scattering (SAXS). pnas.orgnih.govnih.gov These studies have been fundamental to understanding the enzyme's allosteric mechanism.
X-ray diffraction has been a pivotal technique for visualizing the interaction between PALA and ATCase at the atomic level. nih.gov High-resolution crystal structures of the ATCase-PALA complex have been determined for the enzyme from various organisms, including E. coli and humans. pnas.orgnih.gov These studies reveal that the active site is located at the interface between adjacent catalytic chains within the catalytic trimer. aklectures.comgonzaga.edu The binding of PALA orders previously flexible loops in the active site and causes a significant domain closure, bringing the carbamoyl phosphate and aspartate binding domains of the catalytic chain closer together. pnas.org For example, the crystal structure of the E. coli C trimer-PALA complex was determined at 1.95 Å resolution. pnas.org Similarly, the human ATCase domain has been crystallized with PALA and diffracted to 2.1 Å resolution. nih.gov
The high-resolution structures of the ATCase-PALA complex have identified a network of amino acid residues within the active site that form critical hydrogen bonds and electrostatic interactions with the inhibitor. nih.gov The active site is composed of residues from two adjacent catalytic chains. nih.gov Key residues from one catalytic chain include Ser52, Arg54, and Thr55, which interact with the phosphonate group. pnas.orgnih.gov Arg105, His134, Arg165, Arg229, and Gln231 also play crucial roles in binding and positioning the PALA molecule. nih.gov Residues Ser80 and Lys84 are donated from an adjacent catalytic chain to complete the active site. nih.gov These interactions collectively stabilize the binding of PALA and are essential for catalysis when the natural substrates are present. nih.gov
| Residue | Chain Origin | Interaction with PALA |
| Ser52 | Main Chain | Interacts with the phosphonate group. pnas.org |
| Arg54 | Main Chain | Forms interactions with the phosphonate group of PALA. nih.gov |
| Thr55 | Main Chain | Binds to the carbonyl oxygen mimic of PALA. nih.gov |
| Ser80 | Adjacent Chain | Donated from an adjacent chain to form part of the active site. nih.gov |
| Lys84 | Adjacent Chain | Donated from an adjacent chain to interact with PALA. nih.gov |
| Arg105 | Main Chain | Interacts with the carbonyl oxygen mimic of PALA. nih.gov |
| His134 | Main Chain | Binds to the carbonyl oxygen mimic of PALA. nih.gov |
| Arg165 | Main Chain | Involved in binding the inhibitor. nih.gov |
| Arg229 | Main Chain | Interacts with the carboxylate groups of the aspartate moiety of PALA. nih.gov |
| Gln231 | Main Chain | Involved in binding the inhibitor. nih.gov |
This table outlines the key residues in the E. coli ATCase active site that interact with PALA, highlighting that the functional active site is formed at the interface of two catalytic chains. pnas.orgnih.gov
E. coli ATCase is a classic allosteric enzyme, existing in equilibrium between a low-activity, low-affinity "tense" (T) state and a high-activity, high-affinity "relaxed" (R) state. aklectures.comnih.gov The binding of PALA is a powerful inducer of the allosteric transition from the T state to the R state. aklectures.comnih.gov This global conformational change is dramatic and involves significant movements at both the tertiary and quaternary levels of the enzyme's structure. pnas.orggonzaga.edu
Upon PALA binding, the two catalytic trimers of the holoenzyme move apart by approximately 11-12 Å and rotate relative to each other by about 10 degrees. gonzaga.edunih.govoup.com Concurrently, the three regulatory dimers rotate by 15 degrees to accommodate the separation of the catalytic trimers. nih.govnih.gov These large-scale quaternary structure changes are coupled to tertiary changes within the catalytic chains, including the closure of a hinge between the N- and C-terminal domains and the ordering of active site loops (such as the 80s and 240s loops). pnas.orgnih.gov This T-to-R transition, which can be triggered even by partial occupancy of the active sites by PALA, is central to the enzyme's cooperative binding of substrates and its allosteric regulation. pnas.orgnih.gov
Interaction with the CAD Protein Complex
This compound, also known as PALA, is a synthetic molecule designed to mimic the transition state of the reaction catalyzed by aspartate transcarbamoylase (ATCase), one of the three enzymatic domains of the CAD protein. wikipedia.orgcsic.es The CAD protein is a large, multifunctional enzyme that catalyzes the first three steps of de novo pyrimidine biosynthesis in animals. csic.esontosight.aiwikipedia.orgnih.gov These steps are carried out by its three distinct enzymatic domains: carbamoyl-phosphate synthetase II (CPSII), aspartate transcarbamoylase (ATC), and dihydroorotase (DHO). csic.esontosight.aiwikipedia.orgnih.gov
The interaction of PALA with the CAD protein complex is primarily centered on the ATCase domain. wikipedia.orgcsic.es As a bisubstrate analog, PALA's structure combines features of both of the ATCase domain's natural substrates, carbamoyl phosphate and aspartate. wikipedia.orgcsic.esyoutube.com This structural mimicry allows PALA to bind with high affinity to the active site of the ATCase domain, effectively blocking the entry of the natural substrates and thereby inhibiting the enzyme's function. wikipedia.orgcsic.esyoutube.com
Research has shown that the binding of PALA to the ATCase domain is a highly specific and potent interaction. Studies with ATCase from various sources, including E. coli and mammalian cells, have demonstrated PALA's strong inhibitory effects. nih.govresearchgate.net The binding of PALA is known to induce significant conformational changes in the ATCase domain, shifting the enzyme from a less active "tense" (T) state to a more active "relaxed" (R) state. nih.govgonzaga.edu This conformational shift is a key aspect of the allosteric regulation of the enzyme. wikipedia.orggonzaga.edu
The potent and specific nature of PALA's interaction with the ATCase domain of the CAD protein has made it an invaluable tool for studying the structure, function, and regulation of this crucial enzyme complex. csic.esnih.gov Its ability to lock the enzyme in a specific conformational state has facilitated detailed structural analyses, providing insights into the catalytic mechanism and the allosteric transitions that govern pyrimidine biosynthesis. wikipedia.orggonzaga.edu
Detailed Research Findings
| Parameter | Organism/Cell Line | Finding | Reference |
|---|---|---|---|
| Dissociation Constant (Kd) | Ehrlich ascites tumor cells | 1.39 +/- 0.22 nM | nih.gov |
| Inhibition Constant (Ki) | E. coli (catalytic subunit) | 2.7 x 10⁻⁸ M | researchgate.netresearchgate.net |
| Dissociation Rate Constant (k_off) | Ehrlich ascites tumor cells | 0.050 +/- 0.004 min⁻¹ (T₁/₂ = 14 min) | nih.gov |
| Association Rate Constant (k_on) | Ehrlich ascites tumor cells | 3.6 x 10⁷ M⁻¹ min⁻¹ (calculated) | nih.gov |
| Effect on Enzyme Conformation | E. coli | Induces a transition from the T (tense) state to the R (relaxed) state. | nih.gov |
| Binding Stoichiometry | E. coli Holoenzyme | Binds with marked cooperativity. | researchgate.net |
Impact on Pyrimidine Biosynthesis Pathways
Inhibition of De Novo Pyrimidine (B1678525) Biosynthesis Pathway
The de novo synthesis of pyrimidines begins with the formation of carbamoyl (B1232498) phosphate (B84403) from glutamine, bicarbonate, and ATP, a reaction catalyzed by carbamoyl phosphate synthetase (CPS). nih.govnih.gov The subsequent and committed step in this pathway is the condensation of carbamoyl phosphate and L-aspartate to form N-carbamoyl-L-aspartate, a reaction catalyzed by the enzyme aspartate transcarbamoylase (ATCase). nih.govfrontiersin.org
PALA exerts its inhibitory effect by acting as a potent and specific inhibitor of ATCase. nih.govnih.gov It functions as a bisubstrate analog, meaning its structure closely mimics the combined shape of the two natural substrates, carbamoyl phosphate and aspartate, when they are bound to the enzyme's active site. wikipedia.orggonzaga.edu Specifically, PALA is considered a strong analog of the transition state of the substrates during the enzymatic reaction. nih.govwikipedia.orgresearchgate.net This high affinity for the enzyme's active site allows PALA to block the binding of the natural substrates, thereby halting the pyrimidine biosynthesis pathway at this crucial step. nih.govwikipedia.org The inhibition of ATCase by PALA has been demonstrated in various organisms, including E. coli and mammals. nih.gov
Effects on Cellular Uridine (B1682114) and Cytidine (B196190) Nucleotide Pools
By blocking ATCase, PALA effectively curtails the production of all downstream pyrimidine nucleotides. This leads to a significant depletion of the cellular pools of uridine triphosphate (UTP) and cytidine triphosphate (CTP), which are vital for RNA synthesis and various metabolic processes.
In studies with human ovarian carcinoma cells, treatment with PALA resulted in a drastic reduction of intracellular nucleotide levels. The UTP pool was diminished to just 10% of control levels, while the CTP pool was reduced to 40% of the control. nih.gov This depletion of essential pyrimidine nucleotides is a direct consequence of the enzymatic blockade in the de novo pathway. The reduction in UTP and CTP can disrupt normal cellular function and is a key mechanism behind the compound's effects on cell growth. nih.gov The cytotoxicity caused by PALA can be reversed by the addition of exogenous uridine, which can be utilized by the cell through the pyrimidine salvage pathway, thus bypassing the PALA-induced block. nih.gov
| Treatment | UTP Levels (% of Control) | CTP Levels (% of Control) |
|---|---|---|
| PALA | 10% | 40% |
| PALA + Cytidine | 10% | Elevated |
Interplay with Carbamoyl Phosphate Synthetase II (CPS II) Activity
In mammals, the first three enzymes of the de novo pyrimidine biosynthesis pathway—Carbamoyl Phosphate Synthetase II (CPS II), Aspartate Transcarbamoylase (ATCase), and Dihydroorotase (DHO)—are part of a large, multifunctional protein called CAD. nih.govnih.gov CPS II is responsible for producing carbamoyl phosphate, the substrate for ATCase. wikipedia.orgvaia.com
PALA's interaction is primarily with the ATCase domain of the CAD protein. nih.govnih.gov However, the activity of CPS II is allosterically regulated. It is activated by ATP and phosphoribosyl pyrophosphate (PRPP) and inhibited by the end-product of the pathway, UTP. wikipedia.orgnih.gov When PALA inhibits ATCase, the resulting drop in UTP levels can lead to a feedback-deregulation of CPS II. The reduced UTP concentration relieves the feedback inhibition on CPS II, potentially increasing its activity. nih.gov This interplay highlights the complex regulatory mechanisms within the pyrimidine biosynthesis pathway and how targeting one enzyme can have cascading effects on others within the same metabolic route. Interestingly, while PALA is a potent inhibitor of ATCase when carbamoyl phosphate is supplied externally, its effectiveness is reduced in a coupled reaction system where carbamoyl phosphate is generated in situ by CPSase. researchgate.net
Cellular and Subcellular Effects of N Phosphonoacetyl Aspartic Acid
Modulation of Cell Growth and Proliferation in In Vitro Models
N-(Phosphonoacetyl)aspartic acid has been shown to inhibit the growth and proliferation of a variety of human and murine cell lines in laboratory settings. nih.govnih.gov The sensitivity to PALA, however, varies widely among different cell types. nih.gov For instance, melanoma cell lines have been observed to be more sensitive to the growth-inhibitory effects of PALA compared to lymphocytic cell lines. cornell.edu
A study comparing two murine cell lines (L1210 leukemia and B16 melanoma) and three human cell lines (CCRF-CEM leukemia, NC37 lymphoblasts, and IPC-48 melanoma) revealed these differences in sensitivity. nih.govnih.gov Interestingly, no direct correlation was found between the rate of cell proliferation and the sensitivity to PALA. nih.govcornell.edu Instead, the levels of the target enzyme, aspartate transcarbamylase (ATCase), appear to play a role. The lymphocytic cell lines, which were more resistant to PALA, had ATCase activity that was approximately two-fold higher than in the more sensitive melanoma cell lines. nih.govnih.gov
For example, to achieve a 50% inhibition of cell growth, NC37 lymphoblastoid cells required a PALA concentration of 2 x 10⁻⁴ M. nih.gov Even at a higher concentration of 10⁻³ M, the growth of NC37 cells was only inhibited by 60%, whereas the same concentration led to a 100% inhibition of proliferation in CCRF-CEM leukemia cells after a 24-hour exposure. nih.gov
Table 1: Comparative Sensitivity of Cell Lines to this compound (PALA)
| Cell Line | Type | Origin | Sensitivity to PALA | Relative ATCase Activity |
|---|---|---|---|---|
| B16 Melanoma | Melanoma | Murine | More Sensitive | Lower |
| IPC-48 Melanoma | Melanoma | Human | More Sensitive | Lower |
| L1210 Leukemia | T-cell Leukemia | Murine | Less Sensitive | Higher |
| CCRF-CEM Leukemia | T-cell Leukemia | Human | Less Sensitive | Higher |
| NC37 Lymphoblasts | B-cell Lymphoblast | Human | Resistant at 10⁻³ M | Higher |
Subcellular Localization and Distribution of this compound
The primary site of action for this compound is in the cytoplasm, where the de novo synthesis of pyrimidines occurs. PALA specifically targets and binds to the active site of aspartate transcarbamylase (ATCase). virologyresearchservices.com In mammalian cells, ATCase is part of a large, multifunctional protein called CAD, which also contains the enzymes carbamoyl-phosphate synthetase and dihydroorotase, catalyzing the first three steps of pyrimidine (B1678525) biosynthesis. nih.gov
Therefore, the subcellular distribution of PALA's activity is dictated by the location of the CAD protein. Following its transport into the cell, PALA interacts with the ATCase domain of the CAD enzyme within the cytoplasmic compartment. nih.gov This interaction prevents the formation of N-carbamoyl-L-aspartate, effectively halting the pyrimidine synthesis pathway at its source. Studies on PALA-resistant cells have shown that a common resistance mechanism is the amplification of the CAD gene, leading to overproduction of the target enzyme, which further confirms its cytoplasmic site of action. nih.govnih.gov
Impact on DNA Synthesis in Cellular Systems
By inhibiting the de novo synthesis of pyrimidines, this compound has a profound impact on DNA synthesis. Pyrimidine nucleotides, such as uridine (B1682114) triphosphate (UTP) and cytidine (B196190) triphosphate (CTP), are essential building blocks for DNA replication. A 72-hour exposure of BG-1 human ovarian carcinoma cells to 25 µM PALA resulted in an approximate 90% decrease in the intracellular pools of UTP and CTP. nih.gov
This depletion of pyrimidine nucleotides directly affects DNA synthesis, often leading to an arrest of the cell cycle in the S-phase, the period during which DNA is replicated. nih.gov In KRas-driven cancer cells, the S-phase arrest induced by the suppression of nucleotide synthesis can be rescued by the addition of aspartate, the natural substrate of the pathway PALA inhibits. nih.gov Furthermore, providing cells with deoxynucleosides can restore DNA synthesis in the presence of PALA, demonstrating that the block in proliferation is a direct consequence of the lack of necessary precursors for DNA replication. nih.gov The reduction in intracellular pyrimidine pools by PALA has also been shown to enhance the incorporation of pyrimidine analogs, such as 5-bromodeoxyuridine (BrdUrd), into DNA. nih.gov
Mechanisms of this compound Transport into Cells
The transport of the highly charged this compound molecule into cells is a slow process primarily mediated by fluid-phase endocytosis. nih.gov Studies in Ehrlich ascites tumor cells have shown that the uptake of PALA is biphasic, with a slow, linear phase of uptake occurring over several hours. nih.gov
The velocity of PALA uptake is directly proportional to its concentration in the surrounding medium over a wide range (10⁻⁶ to 10⁻² M), which is characteristic of a non-saturable process like fluid-phase endocytosis. nih.gov
The uptake of PALA was found to be identical to that of inulin, a well-established marker for fluid-phase endocytosis. nih.gov
Cellular uptake of PALA is inhibited by colchicine, a microtubule antagonist known to disrupt endocytic processes. nih.gov
Conversely, uptake is stimulated by phorbol (B1677699) myristate acetate, a substance known to promote endocytosis. nih.gov
Due to its four negatively charged groups, PALA is unlikely to readily pass through the lipid bilayer of the plasma membrane via simple passive diffusion. nih.gov Once internalized within endocytic vesicles (pinosomes), these vesicles may fuse with lysosomes. The acidic environment of the lysosome is thought to be necessary to protonate some of PALA's charged groups, allowing it to then diffuse across the lysosomal membrane into the cytoplasm where it can inhibit its target enzyme, ATCase. nih.gov This mechanism of slow uptake and retention contributes to the prolonged metabolic effects observed after cellular exposure to PALA. nih.gov
Mechanisms of Resistance to N Phosphonoacetyl Aspartic Acid
Enzyme-Based Resistance Mechanisms
Cells can develop resistance to PALA by altering the characteristics of the target enzyme, aspartate carbamoyltransferase (ATCase), or the multifunctional protein it is a part of, CAD.
A primary mechanism of resistance to PALA involves increasing the total activity of its target enzyme, ATCase. Studies have consistently shown that cell lines selected for PALA resistance exhibit elevated levels of ATCase activity. nih.gov In several human tumor cell lines, resistance to PALA is achieved through a mechanism that boosts ATCase activity without a corresponding increase in the number of copies of the CAD gene. nih.gov For instance, in studies of various PALA-resistant clones, all assayed clones demonstrated higher ATCase activity compared to the wild-type cells. nih.gov Research on murine tumors has revealed that ATCase activity was notably lower in tumors sensitive to PALA compared to those that were refractory. nih.gov This increased enzyme activity can be sufficient to account for the observed levels of drug resistance. nih.gov
Table 1: Relative Aspartate Carbamoyltransferase (ATCase) Activity in PALA-Resistant HT-1080 Human Cell Clones
| Cell Clone | Relative CAD Gene Copy Number | Relative ATCase Activity | Level of PALA Resistance (ID50, μM) |
|---|---|---|---|
| Wild type | 1.0 | 1.0 | 10 |
| 30-9A | 1.0 | 1.6 | NA |
| 40-2A | 1.1 | 1.7 | 75 |
| 50.4 | 2.6 | 3.9 | 75 |
Data sourced from studies on human fibrosarcoma cell lines. nih.gov
The target of PALA, ATCase, is part of a large, multifunctional protein in mammalian cells known as CAD. This protein also contains the enzymatic activities for carbamoyl (B1232498) phosphate (B84403) synthetase II (CPS II) and dihydroorotase, which catalyze the first three steps of de novo pyrimidine (B1678525) synthesis. aacrjournals.orgnih.gov CPS II is the rate-limiting enzyme in this pathway. nih.govfiveable.me Therefore, resistance mechanisms that increase the amount of the CAD protein inherently also increase the activity of CPS II. Immunological studies of rat hepatomas with varying growth rates demonstrated that the observed increase in CPS II activity was directly due to a higher amount of the CPS II enzyme protein. nih.gov In PALA-resistant hamster cells, overproduction of the entire CAD protein is a common finding, leading to a concurrent rise in the activities of all three of its constituent enzymes. nih.gov
The interaction between PALA and ATCase is complex, involving a slow conformational change in the enzyme after the initial binding of the inhibitor. nih.gov However, investigations into whether alterations in these kinetics contribute to resistance have yielded negative results in certain models. In a study examining various biochemical parameters in PALA-sensitive and PALA-resistant murine tumors, no association was found between drug sensitivity and the kinetics of ATCase inhibition. nih.gov Similarly, the capacity for the restitution of ATCase activity following exposure to a dose of PALA did not correlate with the in vivo sensitivity or resistance of the tumors. nih.gov This suggests that, at least in the rodent tumors studied, modifications to the enzyme's kinetic properties or its recovery rate after inhibition are not a primary mechanism of resistance. nih.gov
Metabolic Detoxification and Cleavage Pathways of N-(Phosphonoacetyl)aspartic Acid
While increasing the target enzyme level is a common resistance strategy, some organisms have evolved pathways to metabolically inactivate PALA. A notable example is found in the bacterium Helicobacter pylori, which is naturally resistant to PALA. nih.gov This bacterium possesses a unique detoxification system that transforms the inhibitor into non-cytotoxic products. nih.gov This process involves two key enzymatic activities:
C-P Bond Cleavage : H. pylori can cleave the stable carbon-phosphorus (C-P) bond in PALA, which results in the release of inorganic phosphate. This activity is dependent on temperature and is inhibited by metal chelators. nih.gov
Aspartase Activity : The bacterium also demonstrates aspartase activity, which further breaks down the molecule, releasing succinate (B1194679) and malate (B86768) as metabolic end products. nih.gov
These two enzymatic functions, with the C-P cleavage activity located in the soluble fraction and the aspartase in the membrane-associated fraction, provide H. pylori with a powerful and unique mechanism of resistance. nih.gov In contrast, studies in murine tumor cells found no evidence that the detoxification of PALA was a significant factor in determining resistance. nih.gov
Genetic Mechanisms of Resistance
The most extensively studied mechanism of resistance to PALA, particularly in laboratory settings, is the genetic amplification of the locus encoding the target enzyme.
In mammalian cells, the first three enzymes of pyrimidine biosynthesis (CPS II, ATCase, and dihydroorotase) are encoded by a single gene known as CAD. nih.govnih.gov A frequent mechanism of acquired resistance to PALA is the amplification of this CAD gene. aacrjournals.org This amplification leads to an increased number of gene copies, resulting in the overproduction of CAD mRNA and, consequently, a higher concentration of the trifunctional CAD protein. nih.gov The degree of gene amplification often correlates directly with the level of protein overproduction and the level of drug resistance. nih.gov
This mechanism is almost invariably observed in PALA-resistant rodent cell lines, where the amplified genes are often arranged in large tandem arrays. nih.gov In human cell lines, the situation is more complex. Amplification of the CAD gene is a frequent mechanism of resistance only in cell lines that have a rearranged chromosome 2, where the CAD gene resides. nih.gov In human cells with stable chromosomes, other genetic mechanisms are more common, such as gaining an extra copy of chromosome 2 or the formation of an isochromosome 2p. nih.govnih.gov In some PALA-resistant human cells, increased ATCase activity is observed with no increase in the CAD gene copy number at all. nih.gov
Table 2: Genetic Mechanisms of PALA Resistance in Different Human Cell Lines
| Cell Line | Predominant Mechanism of Resistance |
|---|---|
| Saos-2 (osteosarcoma) | CAD gene amplification (chromosomal arrays) |
| U-2 OS (osteosarcoma) | CAD gene amplification (chromosomal arrays) |
| HT-1080 (fibrosarcoma) | Increased ATCase activity without gene amplification; isochromosome 2p formation |
| LIM-1215 (colon carcinoma) | Rarely show CAD gene amplification |
| MDAH041 (fibrosarcoma) | Rarely show CAD gene amplification |
Data compiled from studies on the frequency of CAD gene amplification in human cells. nih.gov
Aneuploidy and Chromosomal Aberrations (e.g., isochromosome 2p)
Resistance to this compound (PALA) in human cell lines can arise from significant alterations in chromosome number and structure. nih.gov One of the key mechanisms involves aneuploidy, specifically the formation of an isochromosome of the short arm of chromosome 2 (isochromosome 2p). nih.govnih.gov This chromosomal aberration provides a direct route to increasing the gene dosage of the CAD gene, which is located on chromosome 2 and encodes the multifunctional protein that includes aspartate transcarbamylase, the target of PALA. nih.gov
In human tumor cell lines with relatively stable genomes and few chromosomal rearrangements, the development of resistance to PALA is often not due to the amplification of the CAD gene within its original chromosomal location. nih.govnih.gov Instead, these cells frequently acquire an additional copy of the CAD gene through the formation of an isochromosome 2p or by retaining an extra, intact copy of chromosome 2. nih.govnih.gov The formation of an isochromosome 2p is a significant event, as it can lead to a doubling of the genes present on the p arm of chromosome 2, including CAD. nih.gov
The proposed mechanism for the formation of isochromosome 2p in the context of PALA resistance involves the induction of a break at the centromere of chromosome 2, potentially by PALA itself, which is known to affect DNA synthesis. nih.gov Following the break, the replicated sister chromatids of the 2p arm can fuse, creating a stable isochromosome that can be faithfully segregated during cell division. nih.gov This results in a cell line with an increased number of CAD gene copies, leading to higher levels of the target enzyme and, consequently, resistance to PALA. nih.gov
It is noteworthy that in human cell lines characterized by multiple chromosomal aberrations and pre-existing rearrangements of chromosome 2, the amplification of CAD in tandem arrays on rearranged chromosomes is a more frequent mechanism of PALA resistance. nih.govnih.gov However, the formation of isochromosome 2p represents a distinct and important pathway to resistance, particularly in cells with a less chaotic genomic landscape. nih.gov
Altered Nucleotide Metabolism in this compound-Resistant Cells
Cells that have developed resistance to this compound (PALA) often exhibit significant alterations in their nucleotide metabolism, enabling them to overcome the inhibitory effects of the drug on de novo pyrimidine biosynthesis. miami.edu These changes can involve modifications to nucleotide pool sizes and the activity of key enzymes in the pyrimidine pathway. miami.edu
In studies comparing PALA-sensitive and PALA-resistant variants of Lewis lung carcinoma, distinct differences in nucleotide levels were observed following treatment with PALA. miami.edu In the sensitive parental cell line (LL/O), a 400 mg/kg dose of PALA led to a substantial 70% to 80% decrease in uridine (B1682114) and cytidine (B196190) nucleotide levels after 24 hours. miami.edu In contrast, resistant cell lines, such as LL/PALA-C and LL/PALA-J, showed a less pronounced reduction in these pyrimidine nucleotide pools, with decreases of only 50% and 75%, respectively. miami.edu Interestingly, both sensitive and resistant lines displayed a 50% to 100% increase in the levels of the purine (B94841) nucleotides adenosine (B11128) 5'-triphosphate (ATP) and guanosine (B1672433) 5'-triphosphate (GTP) under PALA treatment. miami.edu
One of the key biochemical alterations identified in PALA-resistant cells is the elevated activity of carbamyl phosphate synthetase II, the rate-limiting enzyme in the de novo pyrimidine pathway. miami.edu In two resistant Lewis lung carcinoma variants, the activity of this enzyme was found to be 2- to 3-fold higher than in the sensitive parental line. miami.edu Since carbamyl phosphate synthetase II is part of the same multifunctional protein complex (CAD) as aspartate transcarbamylase (ATCase), its increased activity is a critical factor in resistance. miami.edu The resulting augmented intracellular pool of carbamyl phosphate can competitively displace PALA from the active site of ATCase, thereby diminishing the inhibitory effect of the drug and allowing pyrimidine biosynthesis to proceed. miami.edu
Furthermore, the flux through the de novo pyrimidine pathway is less affected by PALA in resistant cells. miami.edu When treated with pyrazofurin (B1679906) (an inhibitor of orotidine-5'-monophosphate decarboxylase) to measure the accumulation of orotate (B1227488) and orotidine, PALA treatment completely abolished this accumulation in the sensitive line. miami.edu However, in the resistant lines LL/PALA-C and LL/PALA-J, the accumulation of these intermediates was only reduced by 75% and 50%, respectively, indicating a sustained pathway flux despite the presence of PALA. miami.edu This resilience is further supported by in vitro experiments showing that PALA treatment causes a dramatic decrease in the incorporation of NaH¹⁴CO₃ into pyrimidine intermediates and nucleotides only in the sensitive cell line. miami.edu
| Feature | PALA-Sensitive (LL/O) | PALA-Resistant (LL/PALA-C) | PALA-Resistant (LL/PALA-J) |
| Uridine & Cytidine Nucleotide Levels (24h post-PALA) | 70-80% decrease | 75% decrease | 50% decrease |
| ATP & GTP Levels (24h post-PALA) | 50-100% increase | 50-100% increase | 50-100% increase |
| Carbamyl Phosphate Synthetase II Activity | Baseline | 2- to 3-fold increase | 2- to 3-fold increase |
| Orotate & Orotidine Accumulation (with Pyrazofurin + PALA) | Eliminated | Reduced by 75% | Reduced by 50% |
| NaH¹⁴CO₃ Incorporation into Pyrimidines (in vitro with PALA) | Dramatic decrease | Less affected | Less affected |
Synthetic Strategies and Analogue Development of N Phosphonoacetyl Aspartic Acid
Classical Methods of Organic Synthesis for N-(Phosphonoacetyl)aspartic Acid
The synthesis of this compound, particularly on a large scale, has been a significant challenge. A key method for its preparation involves the reaction of a protected form of L-aspartic acid with a reactive derivative of phosphonoacetic acid.
A notable procedure for the large-scale synthesis of the sodium salts of PALA has been developed. google.com This method addresses the difficulties encountered in producing kilogram quantities of the drug. The general synthetic scheme is outlined below:
Step 1: Preparation of Dibenzyl PALA The synthesis commences with the reaction of L-aspartic acid dibenzyl ester p-toluenesulfonate with triethylamine. This is followed by the addition of phosphonoacetyl chloride to yield the dibenzyl ester of N-(phosphonoacetyl)-L-aspartic acid (Dibenzyl PALA). The use of dibenzyl ester protects the carboxylic acid functionalities of the aspartic acid moiety during the reaction. google.com
Step 2: Formation of the Cyclohexylamine (B46788) Salt To facilitate purification, the dibenzyl PALA is treated with cyclohexylamine under anhydrous conditions. This results in the formation of the crystalline cyclohexylamine salt of the dibenzyl ester, which can be easily isolated and purified. google.com
Step 3: Hydrolysis to the Sodium Salt The final step involves the hydrolysis of the purified cyclohexylamine salt of dibenzyl PALA. This is achieved by treatment with dilute aqueous sodium hydroxide, which cleaves the benzyl (B1604629) ester groups to afford the tetrasodium (B8768297) salt of PALA. Subsequent partial neutralization with glacial acetic acid can then be used to obtain the disodium (B8443419) salt of PALA. google.com
This multi-step synthesis, while straightforward in concept, requires careful control of reaction conditions to achieve high yields and purity, especially when scaled up for industrial production. google.com
Synthesis of this compound Derivatives and Analogues
To improve the pharmacological properties of PALA, numerous derivatives and analogues have been synthesized. These modifications have targeted various parts of the molecule, including the phosphonate (B1237965) group, the aspartate backbone, and the amide linkage.
Peptide Derivatives: Peptide derivatives of PALA have been synthesized with the goal of creating prodrugs or facilitating lysosomotropic carrier approaches. For instance, N2-phosphonoacetyl-N4-glycylglycinamidoethyl-L-asparagine and N1-glycylglycinamidoethyl-N2-phosphonoacetyl-L-isoasparagine are two such examples. These compounds were synthesized to potentially enhance the delivery and efficacy of the parent drug.
Phosphonate Analogues: A significant class of analogues involves the replacement of one or both of the carboxylic acid groups in the aspartate moiety with a phosphonic acid (PO3H2) function. These phosphonate analogues are synthesized via a Michaelis-Arbuzov reaction of N-(chloroacetyl)amino phosphonic acids or their esters, followed by acidolysis. nih.gov This approach has been used to create a variety of [N-(phosphonoacetyl)amino]alkylphosphonic acids. nih.gov
N-(α-Diethoxyphosphorylcyclopropylcarbonyl)-amino Acids: In another approach to modify the phosphonoacetyl portion of PALA, novel analogues have been synthesized where the phosphonoacetyl group is replaced by an α-diethoxyphosphorylcyclopropylcarbonyl moiety. The synthesis of these N-(α-diethoxyphosphorylcyclopropylcarbonyl)-substituted amino acids was achieved using classical methods of organic synthesis. acs.org
S-acyl-3-thiopropyl Prodrugs: To create prodrugs of PALA with potentially improved cell permeability, S-acyl-3-thiopropyl groups have been introduced onto the phosphonate moiety. These enzyme-labile groups are designed to be cleaved within the cell, releasing the active PALA. The synthesis of these prodrugs involves the modification of the phosphonate group of PALA. nih.gov
| Analogue/Derivative Type | Synthetic Strategy | Purpose of Modification |
| Peptide Derivatives | Coupling of PALA with peptide moieties. | Prodrug development, targeted delivery. |
| Phosphonate Analogues | Michaelis-Arbuzov reaction followed by acidolysis. nih.gov | Investigate the role of carboxylic acid groups. nih.gov |
| N-(α-diethoxyphosphorylcyclopropylcarbonyl)-amino Acids | Classical organic synthesis methods. acs.org | Explore modifications of the phosphonoacetyl group. acs.org |
| S-acyl-3-thiopropyl Prodrugs | Addition of S-acyl-3-thiopropyl groups to the phosphonate moiety. nih.gov | Prodrug development with improved cell permeability. nih.gov |
Structure-Activity Relationship Studies of this compound Analogues
The biological evaluation of the synthesized analogues has provided valuable insights into the structure-activity relationships (SAR) of PALA.
Importance of Carboxylic Acid Groups: Studies on phosphonate analogues, where the α- or β-carboxylic groups of the aspartate moiety were replaced by a phosphonic acid (PO3H2) group, have demonstrated the critical role of the carboxyl groups for the cytostatic activity of PALA. Assays using human KB cell lines revealed that the substitution of any of the COOH groups in PALA with a PO3H2 function resulted in a complete loss of cytostatic activity. nih.gov This finding underscores the specific structural requirements for binding to and inhibiting aspartate transcarbamoylase.
Impact of Phosphonoacetyl Group Modification: The N-(α-diethoxyphosphorylcyclopropylcarbonyl)-substituted amino acid analogues of PALA did not exhibit significant cytotoxicity against human breast cancer (MDA-MB-231), skin cancer (A-375), and glioblastoma (U-87 MG) cell lines. acs.org It has been suggested that the presence of the ether groups in the phosphonate building block might be a reason for the observed low activity, possibly hindering the interaction with the target enzyme. acs.org
Prodrug Approaches: The development of S-acyl-3-thiopropyl prodrugs has shown more promise. A number of these prodrugs, particularly those bearing S-pivaloyl as the acyl group, displayed cytotoxic activity in the same order of magnitude as PALA against the SW1573 lung carcinoma cell line. nih.gov This indicates that the phosphonate group can be modified with a labile protecting group to potentially improve pharmacokinetic properties without sacrificing the intrinsic activity of the parent compound once released.
| Analogue | Structural Modification | Biological Activity | Reference |
| Phosphonate Analogues | Replacement of COOH with PO3H2 | Total loss of cytostatic activity | nih.gov |
| N-(α-diethoxyphosphorylcyclopropylcarbonyl)-amino Acids | Replacement of phosphonoacetyl group | No significant cytotoxicity | acs.org |
| S-acyl-3-thiopropyl Prodrugs (with S-pivaloyl) | Addition of S-pivaloyl-3-thiopropyl group to phosphonate | Cytotoxic activity comparable to PALA | nih.gov |
Analytical and Methodological Approaches in N Phosphonoacetyl Aspartic Acid Research
Enzymatic Assays for N-(Phosphonoacetyl)aspartic Acid and Target Enzyme Activity
Enzymatic assays are fundamental in determining the concentration of PALA in biological samples and assessing its inhibitory effect on its target enzyme, aspartate transcarbamoylase (ATCase). A sensitive and specific method for assaying PALA in plasma or urine is based on its potent inhibition of partially purified ATCase from rat liver. This assay can detect concentrations of PALA as low as 0.1 microgram/ml nih.gov.
The principle of this assay relies on the direct relationship between the concentration of PALA and the degree of inhibition of ATCase activity. By measuring the rate of the enzymatic reaction in the presence of a known sample containing PALA and comparing it to a standard curve generated with known concentrations of the inhibitor, the amount of PALA in the sample can be accurately determined. This method has been successfully applied to determine the plasma disappearance and urinary excretion of PALA in patients nih.gov.
Table 1: Key Features of the Enzymatic Assay for PALA
| Feature | Description |
| Principle | Inhibition of aspartate transcarbamoylase activity |
| Enzyme Source | Partially purified rat liver aspartate carbamoyltransferase nih.gov |
| Sample Types | Plasma, Urine nih.gov |
| Detection Limit | As low as 0.1 µg/mL nih.gov |
| Application | Pharmacokinetic studies (plasma disappearance, urinary excretion) nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that has been instrumental in metabolic studies related to PALA and its effects on cellular metabolism. Both ³¹P and ¹H NMR have provided valuable insights.
³¹P NMR for phosphonate (B1237965) metabolism: ³¹P NMR is particularly well-suited for studying phosphorus-containing compounds like PALA. It allows for the direct observation and quantification of phosphonate metabolites in biological systems. Studies have utilized ³¹P NMR to evaluate phosphonates as markers of extracellular and intracellular spaces. nih.gov For instance, the chemical shifts of phosphonates can provide information about the intracellular pH nih.govscripps.edu. This is crucial for understanding the cellular environment in which PALA exerts its effects.
¹H NMR for metabolic products: ¹H NMR spectroscopy is a versatile tool for profiling a wide range of metabolites simultaneously. mdpi.com In the context of PALA research, ¹H NMR can be used to analyze the metabolic consequences of ATCase inhibition. By examining the changes in the levels of various amino acids and other small molecules in biofluids or tissue extracts, researchers can gain a comprehensive understanding of the metabolic perturbations caused by PALA. mdpi.comnih.govnih.govresearchgate.net For example, ¹H NMR has been used to study the levels of N-acetyl-L-aspartate (NAA), a related compound, in various biological contexts nih.govnih.govnih.gov.
Table 2: Applications of NMR Spectroscopy in PALA Research
| NMR Technique | Application | Key Findings/Insights |
| ³¹P NMR | Monitoring phosphonate metabolism | Provides information on intracellular pH and the distribution of phosphonates between extra- and intracellular compartments nih.govscripps.edu. |
| ¹H NMR | Profiling of metabolic products | Allows for the simultaneous identification and quantification of multiple metabolites, revealing the metabolic impact of PALA mdpi.comresearchgate.net. |
Autoradiographic Techniques for Cellular and Tissue Distribution Studies
Autoradiography is a highly sensitive imaging technique used to visualize the distribution of radiolabeled substances within tissues and cells. In PALA research, autoradiography with radiolabeled PALA has been employed to study its distribution in animal models.
Quantitative whole-body autoradiography (QWBA) is a key technique in this area. It involves administering a radiolabeled drug to an animal, followed by freezing and sectioning the entire body. The sections are then exposed to a phosphor imaging plate or X-ray film to create an image of the drug's distribution throughout the body. qps.comnih.govresearchgate.net This method provides high-resolution images of the spatial distribution and allows for the quantification of drug-related radioactivity in various tissues and organs nih.govresearchgate.net. QWBA has been instrumental in understanding the pharmacokinetics and tissue-specific accumulation of various drugs, and similar principles are applied in PALA research to determine its localization in different tissues.
Table 3: Overview of Autoradiographic Techniques in Drug Distribution Studies
| Technique | Description | Information Obtained |
| Quantitative Whole-Body Autoradiography (QWBA) | Imaging of radiolabeled compound distribution in whole-body sections of animal models qps.comnih.govresearchgate.net. | Spatial distribution and concentration of the compound in various tissues and organs over time nih.gov. |
| Microautoradiography (MARG) | Visualization of radiolabeled compounds at the cellular level within a histological preparation nih.govresearchgate.net. | Qualitative localization of the compound to specific cell types. |
Molecular Docking and Computational Modeling in Analogue Design and Enzyme Interaction Studies
Molecular docking and computational modeling are powerful in silico tools that have revolutionized drug design and the study of drug-enzyme interactions. These methods are used to predict the binding orientation and affinity of a ligand (like PALA or its analogues) to the active site of its target protein (ATCase).
By simulating the interaction between the ligand and the protein at a molecular level, researchers can gain insights into the key amino acid residues involved in binding and the structural features of the ligand that are crucial for its inhibitory activity. nih.govnih.govijpsr.com This information is invaluable for the rational design of new, more potent, and selective PALA analogues.
Virtual screening of compound libraries using docking simulations can identify novel inhibitor scaffolds. nih.govresearchgate.net Furthermore, molecular dynamics simulations can provide a more dynamic picture of the ligand-protein interaction, revealing how the complex behaves over time.
Table 4: Role of Computational Methods in PALA Research
| Computational Method | Application | Outcome |
| Molecular Docking | Predicting the binding mode and affinity of PALA and its analogues to ATCase nih.govnih.govumpr.ac.id. | Identification of key binding interactions and guidance for the design of new inhibitors. |
| Virtual Screening | In silico screening of large compound libraries to identify potential new inhibitors of ATCase nih.govresearchgate.net. | Discovery of novel chemical scaffolds for inhibitor development. |
| Molecular Dynamics Simulation | Simulating the dynamic behavior of the PALA-ATCase complex. | Understanding the stability of the interaction and the conformational changes that may occur upon binding. |
Application of LC-MS in Amino Acid Profiling Relevant to Pyrimidine (B1678525) Metabolism Studies
Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific analytical technique used for the separation, identification, and quantification of a wide range of molecules, including amino acids. In the context of PALA research, LC-MS plays a crucial role in studying the effects of pyrimidine metabolism inhibition on the cellular amino acid pool.
By inhibiting de novo pyrimidine biosynthesis, PALA can lead to alterations in the levels of various amino acids that are precursors or are otherwise linked to this pathway. LC-MS-based targeted metabolomics allows for the precise and accurate quantification of these amino acids in biological samples such as plasma, urine, or cell extracts. researchgate.netfoodandnutritionjournal.orgscienceopen.com This information is vital for understanding the broader metabolic consequences of PALA treatment and for identifying potential biomarkers of drug response.
The high sensitivity of LC-MS enables the detection of even minor changes in amino acid concentrations, providing a detailed picture of the metabolic state of the system under investigation. mdpi.com
Table 5: Utility of LC-MS in PALA-Related Metabolic Studies
| Application | Advantage | Information Gained |
| Targeted Amino Acid Profiling | High sensitivity, specificity, and quantitative accuracy researchgate.netfoodandnutritionjournal.orgscienceopen.com. | Precise measurement of changes in the concentrations of amino acids involved in or affected by pyrimidine metabolism. |
| Untargeted Metabolomics | Comprehensive analysis of a wide range of metabolites. | Identification of unexpected metabolic alterations and potential new biomarkers of PALA activity. |
N Phosphonoacetyl Aspartic Acid As a Research Tool and Biological Probe
Utility in Studying Pyrimidine (B1678525) Biosynthesis Regulation and Metabolic Flux
PALA has been instrumental in elucidating the regulatory mechanisms of pyrimidine biosynthesis. By inhibiting ATCase, PALA allows researchers to study the consequences of depleting the pyrimidine nucleotide pool and the cellular responses to this metabolic stress. ascopubs.orgnih.gov This includes investigating the feedback inhibition mechanisms where the end-products of the pathway, such as cytidine (B196190) triphosphate (CTP), regulate the activity of ATCase. kenyon.edunih.gov
The use of PALA has also been crucial in metabolic flux analysis, which tracks the flow of metabolites through a specific pathway. creative-proteomics.comnih.gov By introducing isotopically labeled precursors of the pyrimidine pathway and then applying PALA, researchers can observe the accumulation of intermediates and quantify the rate of their synthesis. This provides a dynamic view of how metabolic pathways are regulated and how they respond to inhibitors.
Key Research Findings on PALA and Pyrimidine Biosynthesis:
| Research Area | Key Finding | Implication |
| Pathway Regulation | PALA-induced inhibition of ATCase mimics the effect of pyrimidine starvation, allowing for the study of cellular responses. ascopubs.orgnih.gov | Understanding how cells cope with nucleotide depletion. |
| Feedback Inhibition | Studies with PALA have helped to confirm the allosteric regulation of ATCase by CTP and ATP. kenyon.edunih.gov | Elucidating the fine-tuned control of pyrimidine synthesis. |
| Metabolic Flux | PALA is used to halt the pyrimidine pathway at a specific point, enabling the measurement of intermediate metabolite accumulation. creative-proteomics.com | Quantifying the rate and regulation of pyrimidine production. |
| Enzyme Upregulation | In some cancer models, PALA treatment has been shown to lead to the upregulation of ATCase. nih.gov | Investigating mechanisms of acquired resistance to antimetabolites. |
Application in Investigating Enzyme Allostery and Conformational Dynamics of ATCase
PALA's interaction with ATCase has provided profound insights into the principles of enzyme allostery and conformational changes. ATCase is a classic example of an allosteric enzyme, existing in two main conformational states: a low-activity, low-affinity "tense" (T) state and a high-activity, high-affinity "relaxed" (R) state. wikipedia.orgproteopedia.org
PALA, as a bisubstrate analog that mimics the transition state of the reaction catalyzed by ATCase, binds tightly to the active site. wikipedia.orggonzaga.edunih.gov This binding event induces a significant conformational change, shifting the equilibrium from the T state to the R state. nih.govaklectures.com This transition involves substantial structural rearrangements, including a 12 Å separation and a 10° rotation of the catalytic trimers relative to each other. gonzaga.edu X-ray crystallography and other structural biology techniques have been pivotal in visualizing these PALA-induced changes. nih.govgonzaga.edu
The allosteric effectors ATP (an activator) and CTP (an inhibitor) modulate the affinity of ATCase for its substrates and for PALA. nih.gov In the presence of ATP, the affinity for PALA increases, while in the presence of CTP, it decreases. nih.gov These studies using PALA have been fundamental in developing and refining models of allosteric regulation, such as the Monod-Wyman-Changeux (MWC) model. gonzaga.edu
Use in Developing Preclinical Models for Antimetabolite Resistance
The development of resistance to chemotherapy is a major obstacle in cancer treatment. nih.govnih.gov PALA has been utilized in preclinical studies to create models of resistance to antimetabolites that target the pyrimidine biosynthesis pathway. pnas.org By exposing cancer cell lines to increasing concentrations of PALA, researchers can select for resistant populations and then investigate the underlying molecular mechanisms.
Several mechanisms of resistance to PALA have been identified in preclinical models. One of the most common is the amplification of the gene encoding for the multifunctional protein CAD, which includes the ATCase domain. pnas.org This leads to an overproduction of the target enzyme, thereby overcoming the inhibitory effect of PALA. Other mechanisms include mutations in the ATCase domain that reduce its affinity for PALA and alterations in cellular transport that limit the intracellular accumulation of the drug. pnas.orgnih.govnih.gov These preclinical models are invaluable for understanding how tumors adapt to antimetabolite therapy and for developing strategies to circumvent or overcome resistance. mdpi.com
Mechanisms of PALA Resistance in Preclinical Models:
| Mechanism | Description |
| Gene Amplification | Increased copy number of the CAD gene, leading to higher levels of ATCase. pnas.org |
| Target Alteration | Mutations in the ATCase gene that decrease its binding affinity for PALA. nih.gov |
| Drug Efflux/Metabolism | Increased removal or metabolic inactivation of PALA from the cell. nih.gov |
| Pathway Bypass | Utilization of salvage pathways for pyrimidine synthesis. |
Role in Biochemical Modulation Studies (e.g., in combination with other antimetabolites in in vitro and animal models)
PALA's ability to specifically deplete de novo pyrimidine pools has made it a key agent in biochemical modulation studies. nih.gov The rationale behind this approach is to use PALA to sensitize cancer cells to the cytotoxic effects of other antimetabolites. nih.gov
A prominent example is the combination of PALA with 5-fluorouracil (B62378) (5-FU). nih.govascopubs.org 5-FU is a pyrimidine analog that exerts its anticancer effects through incorporation into RNA and DNA and by inhibiting thymidylate synthase. By depleting the endogenous pool of pyrimidines with PALA, the cell becomes more reliant on the salvage pathway, which can increase the incorporation and cytotoxicity of 5-FU. ascopubs.org Numerous in vitro and animal model studies have demonstrated the synergistic or enhanced effects of this combination. ascopubs.orgnih.govnih.govnih.gov
PALA has also been investigated in combination with other agents, such as bromodeoxyuridine, to enhance radiosensitivity. nih.gov Pretreatment with PALA was shown to increase the incorporation of bromodeoxyuridine into DNA, leading to greater cytotoxicity from radiation in human ovarian adenocarcinoma cells. nih.gov These studies highlight PALA's role as a tool to manipulate cellular metabolism and enhance the efficacy of other therapeutic agents. ccf.org
Future Research Directions in N Phosphonoacetyl Aspartic Acid Studies
Elucidation of Further Resistance Mechanisms and Strategies to Overcome Resistance
A primary obstacle in the clinical application of PALA has been the development of resistance. nih.gov Future research will be critical in fully mapping the landscape of resistance mechanisms and devising strategies to circumvent them.
Known and Hypothesized Resistance Mechanisms:
A significant known mechanism of resistance to PALA involves the amplification of the gene encoding for the target enzyme, aspartate transcarbamoylase (ATCase), which is part of the multifunctional protein CAD (Carbamyl-P synthetase/Aspartate transcarbamylase/Dihydro-orotase). nih.gov This amplification leads to increased levels of the enzyme, thereby requiring higher concentrations of PALA to achieve an inhibitory effect. nih.govmiami.edu Studies in human tumor cell lines have revealed that CAD gene amplification is a frequent event, particularly in cells with chromosomal instability. nih.gov
However, resistance can also occur without an increase in the number of CAD gene copies. nih.gov In some cases, cells exhibit increased ATCase activity through other, less understood mechanisms. nih.gov One hypothesis is that an augmented pool of carbamyl phosphate (B84403), a substrate that competes with PALA for binding to ATCase, could diminish the inhibitory effect of the drug. miami.edu Furthermore, some resistant cell variants show a more rapid recovery of ATCase activity after PALA treatment, suggesting alterations in enzyme turnover or regulation. miami.edu
In the bacterium Helicobacter pylori, a unique resistance mechanism has been identified where the organism metabolizes PALA into non-toxic products. nih.gov This involves the cleavage of the carbon-phosphorus bond of PALA, a process that has not been observed in mammalian cells and represents a novel enzymatic detoxification pathway. nih.gov
Future Research Focus:
Genomic and Proteomic Analyses: High-throughput screening of PALA-resistant cancer cells can identify novel genes and proteins involved in resistance. This could uncover previously unknown transporters, metabolic enzymes, or regulatory factors that contribute to reduced PALA efficacy.
Combination Therapies: A key strategy to overcome resistance is the use of combination therapies. Research into combining PALA with other chemotherapeutic agents has shown promise. nih.gov For example, PALA's ability to deplete pyrimidine (B1678525) pools can enhance the efficacy of drugs like 5-fluorouracil (B62378). nih.gov Future studies should explore synergistic combinations with targeted therapies and immunotherapies.
Modulation of Resistance Pathways: Once novel resistance pathways are identified, research can focus on developing small molecules or other therapeutic modalities to inhibit these pathways, thereby re-sensitizing resistant cells to PALA.
Deeper Understanding of Metabolic Rewiring and Adaptation in Response to N-(Phosphonoacetyl)aspartic Acid
By inhibiting de novo pyrimidine biosynthesis, PALA induces a state of "pyrimidine starvation," forcing cells to adapt their metabolic networks to survive. nih.gov Understanding this metabolic rewiring is crucial for optimizing PALA's therapeutic window and identifying new vulnerabilities.
Observed Metabolic Effects:
Treatment with PALA leads to a significant decrease in intracellular pools of uridine-5'-triphosphate (UTP) and cytidine-5'-triphosphate (B129977) (CTP), while the levels of purine (B94841) nucleotides like adenosine-5'-triphosphate (B57859) (ATP) remain largely unaffected. nih.gov This specific depletion of pyrimidines is a direct consequence of ATCase inhibition. nih.govelsevierpure.com
Cells respond to this pyrimidine depletion through a process known as metabolic adaptation or adaptive thermogenesis, a survival mechanism to ensure enough energy for essential functions. palomahealth.com This can involve upregulating salvage pathways for pyrimidine synthesis, which utilize pre-existing nucleosides and bases from the cellular environment. However, the capacity of these salvage pathways can be a determining factor in a cell's sensitivity to PALA.
Interestingly, the metabolic state of the cell can influence its response to PALA. For instance, in some cancer cell lines, PALA treatment has been shown to enhance the incorporation of other molecules into DNA, a phenomenon that can be exploited for therapeutic gain. nih.gov
Future Research Directions:
Metabolomic Profiling: Advanced metabolomic techniques can provide a comprehensive picture of the metabolic changes that occur in response to PALA treatment. This can help to identify key metabolic nodes that are rewired and could serve as secondary therapeutic targets.
Flux Analysis: Stable isotope tracing studies can map the flow of metabolites through various pathways in PALA-treated cells. This will provide a dynamic view of how cells reroute their metabolism to compensate for the loss of de novo pyrimidine synthesis.
Targeting Metabolic Dependencies: By understanding the metabolic adaptations to PALA, researchers can identify new metabolic dependencies that arise in treated cells. Targeting these dependencies with a second agent could lead to synthetic lethal interactions and more effective cancer cell killing. For example, if cells become more reliant on glutamine metabolism, combining PALA with a glutamine antagonist could be a promising strategy. imrpress.com
Advanced Structural and Computational Modeling of Enzyme-N-(Phosphonoacetyl)aspartic Acid Interactions
The interaction between PALA and its target, ATCase, is a classic example of transition-state analogue inhibition. nih.gov Future research in this area will leverage cutting-edge structural and computational methods to gain a more dynamic and detailed understanding of this interaction.
Current Structural Understanding:
X-ray crystallography has provided detailed snapshots of PALA bound to the active site of ATCase. nih.gov These studies have revealed the specific amino acid residues that interact with the inhibitor and have shed light on the conformational changes that occur in the enzyme upon binding. nih.gov The binding of PALA induces a shift in the enzyme from a less active "T" (tense) state to a more active "R" (relaxed) state, providing insights into the allosteric regulation of the enzyme. nih.gov
Future Research Approaches:
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM can capture the structure of large, flexible protein complexes like CAD in different functional states. This will allow for a more complete understanding of how PALA binding to the ATCase domain affects the other enzymatic domains within the CAD protein.
Molecular Dynamics Simulations: Advanced computational simulations can model the dynamic behavior of the PALA-ATCase interaction over time. This can reveal the transient intermediate states and the energetic landscape of binding, providing a more nuanced view than static crystal structures.
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling: QM/MM methods can be used to study the electronic details of the chemical interactions between PALA and the active site residues of ATCase. This can provide precise information about the nature of the bonds and the transition state being mimicked by PALA.
Exploration of Novel this compound Analogues with Modified Biochemical Profiles
While PALA is a potent inhibitor of ATCase, the development of novel analogues with improved properties remains an active area of research. The goal is to design molecules with enhanced potency, selectivity, or pharmacokinetic profiles.
Rationale for Analogue Development:
The development of new PALA analogues is driven by the desire to overcome the limitations of the parent compound, such as the development of resistance and off-target effects. By modifying the chemical structure of PALA, it may be possible to create compounds that are less susceptible to resistance mechanisms or that have a more favorable therapeutic index.
Examples of PALA Analogues and Future Directions:
Research has explored the synthesis of various PALA analogues, including those where the carboxylic acid groups of the aspartate moiety are replaced with a phosphonate (B1237965) group. nih.govacs.org Interestingly, these initial modifications resulted in a total loss of cytostatic activity, highlighting the critical role of the carboxylate groups for biological function. nih.gov
Future research in this area will likely focus on more subtle modifications to the PALA scaffold. This could involve:
Structure-Activity Relationship (SAR) Studies: Systematic modifications to different parts of the PALA molecule, coupled with detailed biochemical and cellular assays, will help to build a comprehensive SAR profile. This will guide the rational design of more potent and selective inhibitors.
Prodrug Strategies: To improve the delivery of PALA to tumor cells, researchers may explore the development of prodrugs that are converted to the active form of PALA only within the target tissue. This could help to reduce systemic toxicity.
Targeting Resistant Enzymes: As new resistance-conferring mutations in ATCase are identified, medicinal chemists can design novel PALA analogues that are specifically tailored to inhibit these mutant forms of the enzyme.
| Analogue Type | Modification | Observed Activity | Reference |
| Phosphonate Analogues | Replacement of α- or β-carboxylic groups with a PO3H2 function | Total loss of cytostatic activity | nih.gov |
Investigation of this compound's Broader Cellular Signaling Impacts Beyond Pyrimidine Biosynthesis
While the primary mechanism of action of PALA is the inhibition of pyrimidine biosynthesis, emerging evidence suggests that it may have broader effects on cellular signaling pathways.
Known and Potential Off-Target Effects:
Recent studies have shown that PALA can activate the pattern recognition receptor NOD2, a key component of the innate immune system. nih.govnih.gov This dual action of inhibiting pyrimidine synthesis and modulating immune responses opens up new therapeutic possibilities, particularly in the context of topical treatments for skin cancers. nih.govnih.gov Topical application of PALA has been shown to reduce tumor growth in mouse models of non-melanoma skin cancer, an effect associated with the recruitment of immune cells to the tumor microenvironment. nih.gov
The depletion of pyrimidine pools by PALA can also have downstream effects on other cellular processes that are dependent on these building blocks, such as DNA replication and repair. The impact of PALA on the cell cycle and its potential to induce a DNA damage response are areas that warrant further investigation.
Future Research Directions:
Signal Transduction Profiling: Using proteomic and phosphoproteomic approaches, researchers can identify changes in cellular signaling pathways in response to PALA treatment. This will help to uncover novel off-target effects and provide a more complete picture of PALA's mechanism of action.
Immunomodulatory Effects: The interaction between PALA and the immune system is a promising area for future research. Studies should investigate the effects of PALA on different immune cell populations and explore its potential as an immunomodulatory agent in various disease contexts.
Epigenetic Modifications: The availability of nucleotide precursors can influence epigenetic modifications, such as DNA and histone methylation. Future research could explore whether the PALA-induced depletion of pyrimidines alters the epigenetic landscape of cells and what the functional consequences of these changes might be.
Q & A
Q. What is the molecular mechanism of PALA in inhibiting de novo pyrimidine synthesis?
PALA acts as a transition-state analog inhibitor of the CAD enzyme (carbamoyl-phosphate synthetase 2, aspartate transcarbamoylase, and dihydroorotase), a key enzyme in pyrimidine biosynthesis. It mimics the intermediate formed during the condensation of aspartate and carbamoyl phosphate, competitively binding to the active site and blocking catalytic activity . Methodologically, this is validated using in vitro enzyme kinetics (e.g., measuring values) and X-ray crystallography to confirm structural interactions.
Q. Which analytical methods are validated for quantifying PALA in biological matrices?
High-performance liquid chromatography (HPLC) coupled with UV detection or liquid chromatography-mass spectrometry (LC-MS) is commonly used. For example, PALA’s stability in serum can be assessed using reverse-phase HPLC with a C18 column and phosphate buffer (pH 7.4) as the mobile phase . Method validation includes calibration curves, recovery rates, and limits of detection (LOD < 1 µM).
Q. How does PALA’s stereochemistry influence its biological activity?
Q. How can researchers resolve contradictions in PALA’s efficacy across different cancer or viral models?
Discrepancies may arise from variations in CAD expression levels, cellular uptake mechanisms, or metabolic compensation via salvage pathways. To address this:
- Perform dose-response assays across cell lines (e.g., IC₅₀ comparisons).
- Use CRISPR/Cas9 to knockout CAD and assess PALA’s dependency .
- Combine PALA with salvage pathway inhibitors (e.g., dihydroorotate dehydrogenase inhibitors) to enhance efficacy .
Q. What experimental designs are optimal for studying PALA’s role in antiviral host-dependency networks?
Combinatorial screens (e.g., small-molecule and loss-of-function screens) identify host factors like HIF-signaling or estrogen receptor alpha (ESR1) that modulate PALA’s antiviral effects. For example:
- Primary human hepatocytes infected with hepatitis delta virus (HDV) are treated with PALA and subjected to RNA-seq to map transcriptional changes .
- Co-treatment with fulvestrant (ESR1 inhibitor) quantifies synergistic effects via Bliss independence analysis .
Q. How can structural modifications of PALA improve its pharmacokinetic profile?
Rational drug design approaches include:
- Phosphonoacetate backbone optimization : Replace the phosphono group with bioisosteres (e.g., sulfonate) to enhance membrane permeability.
- Prodrug strategies : Esterify the carboxyl groups to increase oral bioavailability.
- In silico modeling : Molecular dynamics simulations predict binding affinity changes after modifications .
Q. What methodologies validate PALA’s specificity for CAD over other phosphonate-binding enzymes?
- Thermal shift assays : Measure changes in CAD’s melting temperature () upon PALA binding compared to unrelated enzymes (e.g., alkaline phosphatase).
- Isozyme profiling : Test PALA against a panel of recombinant carbamoyltransferases (e.g., ornithine transcarbamylase) to exclude off-target effects .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting data on PALA’s cytotoxicity in normal vs. cancer cells?
- Tissue-specific metabolic profiling : Compare pyrimidine synthesis rates in normal (e.g., fibroblasts) and cancerous tissues (e.g., hepatoma cells) using -glucose tracing .
- Apoptosis assays : Annexin V/PI staining quantifies cell death thresholds, with normal cells often exhibiting higher resistance due to salvage pathway redundancy .
Q. What statistical approaches are recommended for PALA combination therapy studies?
- Synergy scoring : Use the Chou-Talalay method (combination index < 1 indicates synergy).
- Multivariate regression : Account for covariates like cell cycle phase or hypoxia-induced gene expression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
